3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine
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Overview
Description
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine is a fluorinated pyridine derivative. Fluorinated compounds are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its stability, lipophilicity, and bioavailability, making it a significant molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing nucleophile reacts with a suitable pyridine derivative. The reaction conditions often include the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the use of catalytic systems, such as palladium-catalyzed cross-coupling reactions, can provide a more sustainable approach to producing this compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents (DMSO, DMF) with bases (K2CO3, NaH) as catalysts.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridine derivatives, depending on the type of reaction and reagents used .
Scientific Research Applications
3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding enzyme interactions and receptor binding.
Medicine: It is used in the development of pharmaceuticals, especially in designing drugs with improved metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity to these targets by forming strong hydrogen bonds and van der Waals interactions. This increased binding affinity can lead to more potent biological effects, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 5-Bromo-3-(trifluoromethyl)pyridin-2-amine
Uniqueness
Compared to similar compounds, 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine exhibits unique properties due to the presence of both fluorine and trifluoromethoxy groups. These groups enhance the compound’s stability, lipophilicity, and bioavailability, making it more effective in various applications. Additionally, the compound’s ability to undergo diverse chemical reactions further distinguishes it from other fluorinated pyridine derivatives .
Properties
CAS No. |
1092351-62-6 |
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Molecular Formula |
C6H4F4N2O |
Molecular Weight |
196.10 g/mol |
IUPAC Name |
3-fluoro-5-(trifluoromethoxy)pyridin-2-amine |
InChI |
InChI=1S/C6H4F4N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |
InChI Key |
MMYKYZWMPYRJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1F)N)OC(F)(F)F |
Origin of Product |
United States |
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